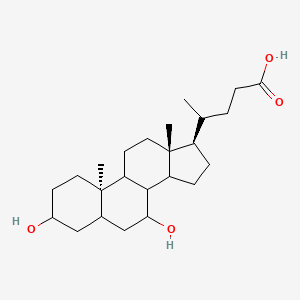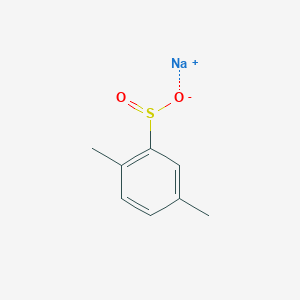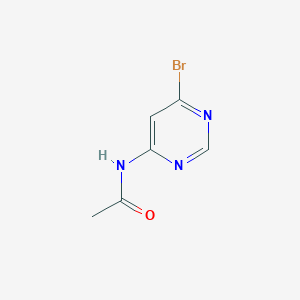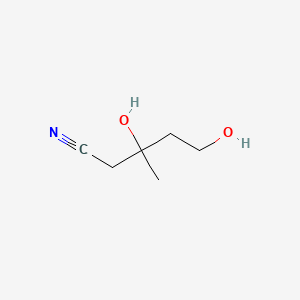![molecular formula C17H16O5 B12093625 7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxy group, and two methyl groups attached to a benzo[d][1,3]dioxin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This method allows for the direct formation of the benzo[d][1,3]dioxin-4-one core.
Another method involves the use of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to catalyze the reaction between salicylic acid derivatives and benzophenone . This reaction is typically carried out at room temperature and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxy group can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzo[d][1,3]dioxin-4-ones. These products can be further utilized in various organic synthesis applications.
Scientific Research Applications
7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]dioxin-4-one: Lacks the benzyloxy and hydroxy groups, making it less versatile in chemical reactions.
2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Similar structure but lacks the benzyloxy group.
5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Similar structure but lacks the benzyloxy group.
Uniqueness
7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of both benzyloxy and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H16O5 |
|---|---|
Molecular Weight |
300.30 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-7-phenylmethoxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C17H16O5/c1-17(2)21-14-9-12(8-13(18)15(14)16(19)22-17)20-10-11-6-4-3-5-7-11/h3-9,18H,10H2,1-2H3 |
InChI Key |
KWTSNZKEEZRRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)



![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
